1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern organic synthesis and drug discovery, highly functionalized bicyclic epoxides serve as critical architectural building blocks. 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS: 184481-10-5) is a prime example of such a scaffold. Featuring a highly reactive epoxide ring fused to a cyclohexanone core with a quaternary bridgehead methyl group, this compound provides a stereochemically rich foundation for the synthesis of complex sesquiterpenoids and next-generation pharmaceutical agents.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol for its preparation, and explores its strategic utility in overcoming metabolic liabilities in clinical drug candidates.
Structural Identity & Physicochemical Profiling
Understanding the physical properties of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is essential for optimizing downstream reactions, particularly in biphasic systems or transition-metal-catalyzed ring openings.
Quantitative Data Summary
Data aggregated from standard chemical specifications 1.
| Property | Value | Analytical Method / Rationale |
| Molecular Formula | C₇H₁₀O₂ | Elemental Analysis |
| Molecular Weight | 126.15 g/mol | Computed |
| Exact Mass | 126.0681 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Boiling Point | 80 °C | Vacuum Distillation @ 32 Torr |
| LogP | 0.624 | Predictive Partition Coefficient Modeling |
| Fraction sp³ (Fsp³) | 0.857 | Structural Analysis (6 of 7 carbons are sp³) |
| Appearance | Colorless to light yellow oil | Visual Inspection |
Causality of Solubility and Reactivity
The solubility profile of this compound is dictated by the balance between its hydrocarbon bulk and its two hydrogen-bond acceptors (the epoxide oxygen and the ketone carbonyl). With a LogP of ~0.62 , the molecule is moderately lipophilic, ensuring excellent solubility in standard organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and dimethyl sulfoxide (DMSO).
Crucially, its high Fsp³ fraction (0.857) makes it highly attractive for modern drug discovery. Molecules with higher Fsp³ character generally exhibit better solubility, lower toxicity, and higher clinical success rates compared to flat, sp²-heavy aromatic compounds.
Mechanistic Causality of Epoxidation
The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is typically achieved via the epoxidation of 3-methylcyclohex-3-en-1-one using meta-chloroperoxybenzoic acid (m-CPBA).
Mechanistic Rationale: m-CPBA acts as an electrophilic oxidant. The presence of the methyl group on the precursor's C=C double bond exerts an electron-donating inductive effect, significantly increasing the localized electron density of the alkene. This makes the double bond highly susceptible to electrophilic attack by the peroxy oxygen of m-CPBA. The reaction proceeds via a concerted spiro transition state, ensuring stereospecific oxygen transfer while avoiding the over-oxidation (Baeyer-Villiger oxidation) of the C3 ketone, provided strict temperature control (0 °C) is maintained 2.
Caption: Mechanistic pathway of m-CPBA epoxidation to form the bicyclic target epoxide.
Self-Validating Experimental Protocol
To ensure reproducibility and safety, the following step-by-step methodology is designed as a self-validating system . Each phase of the workflow includes a built-in empirical check to confirm success before proceeding to the next step.
Step-by-Step Methodology
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Reagent Preparation: Dissolve m-CPBA (1.3 equivalents, 50−60% purity) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the flask to exactly 0 °C using an ice-water bath.
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Precursor Addition: Add a solution of 3-methylcyclohex-3-en-1-one (1.0 eq) in dry CH₂Cl₂ dropwise via a cannula. Causality: Slow addition prevents exothermic spikes that could trigger unintended Baeyer-Villiger oxidation of the ketone.
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Reaction Execution & Validation: Stir the mixture at 0 °C for 2.5 hours.
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Self-Validation Check: Perform Thin Layer Chromatography (TLC). The complete disappearance of the UV-active enone precursor validates 100% conversion.
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Peroxide Quenching: Slowly add saturated aqueous Na₂S₂O₃ (50 mL) to the mixture.
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Self-Validation Check: Test the organic layer with starch-iodide paper. A negative result (no blue/black color) confirms the total destruction of explosive unreacted peroxides, ensuring safe downstream concentration.
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Extraction & Washing: Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃.
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Self-Validation Check: Ensure the pH of the final aqueous wash is >7. This guarantees the complete deprotonation and removal of the meta-chlorobenzoic acid byproduct.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
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Self-Validation Check: A steady distillation head temperature of 80 °C at 32 Torr validates the isolation of the pure epoxide (typical yield: ~94%).
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Caption: Self-validating experimental workflow for the synthesis and purification of the epoxide.
Strategic Applications in Therapeutics and Total Synthesis
The unique topology of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one makes it a highly sought-after intermediate in two primary domains:
A. Development of TRPV4 Antagonists
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel implicated in pulmonary edema, pain, and respiratory diseases. Early clinical candidates targeting TRPV4 (such as GSK2798745) suffered from poor safety margins and high metabolic liability, specifically rapid degradation by hepatic CYP3A4 enzymes.
Recent patent literature highlights the use of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one to synthesize next-generation TRPV4 antagonists 3. Regioselective nucleophilic ring-opening of the epoxide yields a tertiary alcohol with a quaternary methyl stereocenter. This specific steric bulk acts as a metabolic shield, blocking CYP-mediated oxidation while locking the cyclohexane ring into the precise bioactive chair conformation required for potent TRPV4 receptor binding.
B. Biomimetic Total Synthesis of Sesquiterpenoids
In natural product synthesis, the compound is utilized as a stereocenter-defining intermediate. For example, in the concise total synthesis of the sesquiterpenoid (−)-Homalomenol A, the epoxide undergoes targeted stereoselective conjugate addition and subsequent ring-opening protocols to rapidly assemble the complex bicyclo[4.3.0]nonane framework found in nature 2.
References
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Title: Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
- Title: US20240287055A1 - Therapeutic compounds and methods Source: Google Patents URL
